molecular formula C20H19N5O2S B244546 2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

Cat. No. B244546
M. Wt: 393.5 g/mol
InChI Key: IXELFEUANPEHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been found to have an effect on the immune system, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has a range of biochemical and physiological effects. It has been found to have anti-inflammatory properties, which may contribute to its potential as a therapeutic agent for the treatment of Alzheimer's disease. It has also been found to have an effect on the cardiovascular system, with studies showing that it can reduce blood pressure and improve heart function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer and Alzheimer's disease. However, one of the limitations is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in clinical settings.

Future Directions

There are several future directions for research on 2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide. One area of interest is in the development of more effective synthesis methods that can produce the compound in larger quantities. Another area of interest is in the optimization of its use as a therapeutic agent for the treatment of cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide involves the reaction of 4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline with 2-bromoethyl 4-ethylphenyl ether in the presence of potassium carbonate. The resulting product is then purified through chromatography to obtain the final compound.

Scientific Research Applications

2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has potential applications in various fields of scientific research. One of the main areas of interest is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. It has also been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease.

properties

Molecular Formula

C20H19N5O2S

Molecular Weight

393.5 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

InChI

InChI=1S/C20H19N5O2S/c1-3-14-4-10-17(11-5-14)27-12-18(26)21-16-8-6-15(7-9-16)19-24-25-13(2)22-23-20(25)28-19/h4-11H,3,12H2,1-2H3,(H,21,26)

InChI Key

IXELFEUANPEHOJ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C

Origin of Product

United States

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